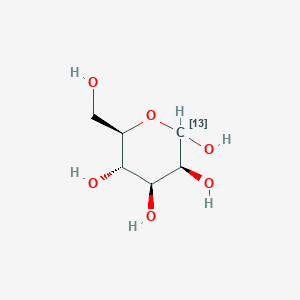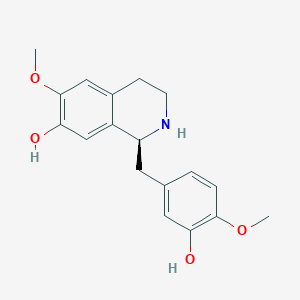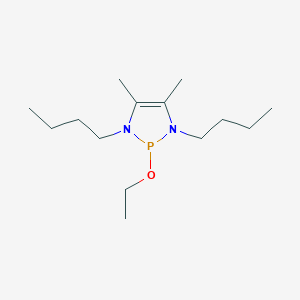
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DPPE and has been extensively studied for its applications in various scientific fields, including organic chemistry, biochemistry, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of DPPE is not fully understood. However, it is believed that DPPE interacts with cell membranes, leading to changes in membrane fluidity and permeability. DPPE has also been shown to interact with various proteins and enzymes, leading to changes in their activity.
Effets Biochimiques Et Physiologiques
DPPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPPE can induce apoptosis in cancer cells, leading to cell death. DPPE has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPPE is its high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of DPPE is its potential toxicity, which must be taken into consideration when using DPPE in lab experiments.
Orientations Futures
There are many potential future directions for the study of DPPE. One area of interest is the development of DPPE-based drug delivery systems for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the development of new synthetic methods for DPPE and its derivatives. Additionally, the mechanism of action of DPPE and its interactions with cell membranes and proteins require further investigation.
Méthodes De Synthèse
DPPE can be synthesized through a series of chemical reactions. One of the most common methods for synthesizing DPPE is through the reaction of 2-bromo-1,3-dimethylimidazolinium bromide and sodium phosphide. This reaction results in the formation of DPPE, which can be further purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
DPPE has been extensively studied for its potential applications in various scientific fields. In organic chemistry, DPPE has been used as a ligand for various metal catalysts, including palladium and copper. DPPE has also been used as a precursor for the synthesis of various organic compounds, including heterocycles and chiral compounds.
In biochemistry and medicinal chemistry, DPPE has been studied for its potential applications as a drug delivery agent. DPPE has been shown to have high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE has also been shown to have anticancer properties, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
141968-97-0 |
|---|---|
Nom du produit |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
Formule moléculaire |
C14H29N2OP |
Poids moléculaire |
272.37 g/mol |
Nom IUPAC |
1,3-dibutyl-2-ethoxy-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15)17-8-3/h6-12H2,1-5H3 |
Clé InChI |
HDRGJOIDQKNWSQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
SMILES canonique |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
Autres numéros CAS |
141968-97-0 |
Synonymes |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




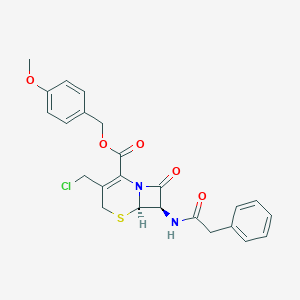
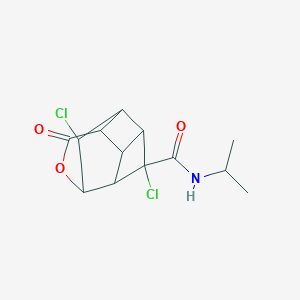
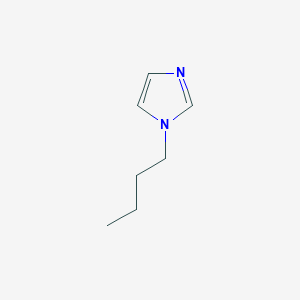
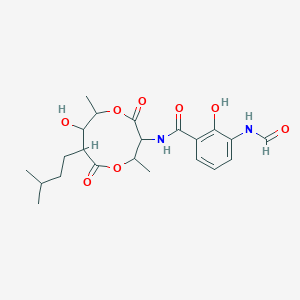
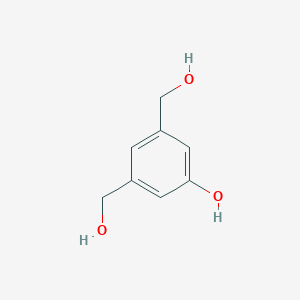
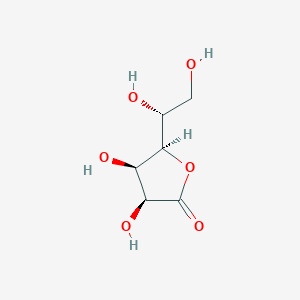
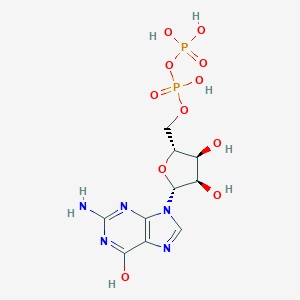
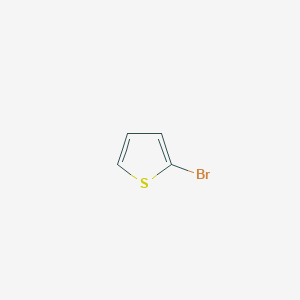
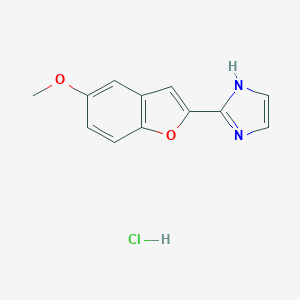
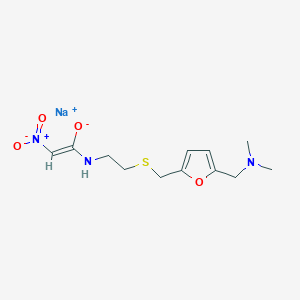
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)
